molecular formula C8H9FO B1225164 2-Fluoro-5-methylanisole CAS No. 63762-78-7

2-Fluoro-5-methylanisole

Cat. No. B1225164
CAS RN: 63762-78-7
M. Wt: 140.15 g/mol
InChI Key: MOFZLPPSEOEXNJ-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

41.7 g (297.54 mmol) of 2-fluoro-5-methylanisole is refluxed overnight with 59.9 g (327.48 mmol) of N-bromosuccinimide and 145 mg of benzoyl peroxide in 945 ml of carbon tetrachloride. The reaction mixture is filtered through a glass-fiber filter, and after the solvent is spun off, the residue (72.85 g>100%) is incorporated in crude form into the next stage.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
945 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([O:9][CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
41.7 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)OC
Name
Quantity
59.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
145 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
945 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a glass-fiber
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
BrCC1=CC(=C(C=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.